2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid
Description
2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid is a benzoic acid derivative featuring a dibenzofuran moiety linked via an oxymethyl group at the ortho position of the aromatic ring. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, as seen in analogous compounds .
Properties
CAS No. |
195260-13-0 |
|---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(dibenzofuran-2-yloxymethyl)benzoic acid |
InChI |
InChI=1S/C20H14O4/c21-20(22)15-6-2-1-5-13(15)12-23-14-9-10-19-17(11-14)16-7-3-4-8-18(16)24-19/h1-11H,12H2,(H,21,22) |
InChI Key |
BFDXFWPPLTTWSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)OC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran and benzoic acid derivatives.
Formation of the Intermediate: The dibenzofuran is first functionalized to introduce a reactive group, such as a hydroxyl or halide group, at the 2-position.
Coupling Reaction: The functionalized dibenzofuran is then reacted with a benzoic acid derivative under appropriate conditions to form the desired product. Common reagents for this step include bases like triethylamine and coupling agents such as DCC (dicyclohexylcarbodiimide).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: These interactions can affect signaling pathways, metabolic processes, and other cellular functions, leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Dibenzothiophene Derivatives
- Example : 2-(Dibenzothiophene-2-carbonyl)benzoic acid (Compound 2 in )
- Structural Difference : Replaces the dibenzofuran moiety with a dibenzothiophene group and introduces a carbonyl bridge.
- Impact : The sulfur atom in dibenzothiophene enhances π-π stacking and self-association properties compared to oxygen in dibenzofuran, influencing molecular packing in solid-state applications .
- Synthesis : Achieved via Friedel-Crafts acylation, contrasting with the oxymethyl linkage in the target compound .
Propanoic Acid Derivatives
- Example: 2-(Dibenzo[b,d]furan-2-yl)propanoic acid (Compound 43 in ) Structural Difference: Replaces the benzoic acid core with a propanoic acid chain. Impact: The propanoic acid chain improves COX-1 binding selectivity, suggesting that carboxylic acid positioning critically affects pharmacological activity .
Sulfur-Containing Analogues
Physicochemical Properties
Notes:
Biological Activity
2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid is a compound that integrates a dibenzo[b,d]furan moiety with a benzoic acid functional group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Research into its biological activity is essential for understanding its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid is C18H16O3, with a molecular weight of approximately 318.32 g/mol. The compound features a dibenzo[b,d]furan unit linked to a benzoic acid through a methylene bridge, which may enhance its reactivity and biological interactions.
Antimycobacterial Activity
A study highlighted the synthesis of various tricyclic compounds, including those related to dibenzo[b,d]furan, which exhibited significant antimycobacterial activity against Mycobacterium tuberculosis (M. tuberculosis). The most potent derivatives showed a minimum inhibitory concentration (MIC) of 0.78 μg/mL, indicating strong potential as therapeutic agents against tuberculosis . While specific data on 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid's activity is limited, its structural similarity to these effective compounds suggests that it may also possess antimycobacterial properties.
Cytotoxicity and Selectivity
In the context of cancer research, compounds with similar structures have demonstrated low cytotoxicity and high selectivity indices against various human cancer cell lines. For example, certain dibenzo[b,d]furan derivatives were found to have selectivity indices ranging from 50 to 255, indicating their potential as anticancer agents with minimal toxicity to normal cells . This characteristic could be relevant for the biological assessment of 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid.
Structure-Activity Relationship (SAR)
The biological activity of compounds like 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid can be analyzed through structure-activity relationship studies. The presence of the dibenzo[b,d]furan moiety is significant in enhancing biological interactions due to its electron-rich nature, which might facilitate electrophilic aromatic substitution reactions. Understanding these relationships can guide the design of more potent analogs.
Comparative Analysis with Related Compounds
To better understand the potential of 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity | MIC (μg/mL) | Selectivity Index |
|---|---|---|---|---|
| Dibenzo[b,d]thiophene derivative | Structure | Antimycobacterial | 0.78 | High |
| Dibenzo[b,d]furan derivative | Structure | Anticancer | Varies | 50 - 255 |
| 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid | Structure | Unknown | N/A | N/A |
Note: Specific MIC values and selectivity indices for 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid are currently unavailable and require further investigation.
Case Studies
While direct case studies on 2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid are scarce, research into structurally similar compounds provides insights into potential applications. For instance, studies focusing on dibenzo[b,d]furan derivatives have shown promising results in inhibiting M. tuberculosis and various cancer cell lines, suggesting that further exploration of this compound could yield significant findings in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
